KDR Enzymatic Inhibition: Isothiazolopyrimidine Urea Analogues Achieve Sub‑10 nM IC₅₀ While Corresponding Isoxazolopyrimidines Do Not
In a direct scaffold‑comparison campaign, a series of isothiazolopyrimidines and isoxazolopyrimidines were both evaluated as KDR inhibitors. Structure–activity relationship (SAR) optimization revealed that isothiazolopyrimidine urea analogues uniquely deliver enzymatic IC₅₀ values below 10 nM [1], whereas the isoxazolopyrimidine series did not produce urea‑substituted compounds reaching this potency threshold [1]. This differential SAR outcome demonstrates that the isothiazolo[3,4-d]pyrimidine core is specifically required for achieving high‑affinity KDR engagement.
| Evidence Dimension | KDR enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | Isothiazolopyrimidine urea analogues: IC₅₀ < 10 nM |
| Comparator Or Baseline | Isoxazolopyrimidine series: no urea analogue with IC₅₀ < 10 nM reported in the same assay system |
| Quantified Difference | Potency improvement from undetectable sub‑10 nM activity to confirmed sub‑10 nM activity, attributable solely to the isothiazolo core |
| Conditions | Enzymatic kinase assay, KDR/VEGFR2 target; Bioorg Med Chem Lett 2006 |
Why This Matters
Procurement of the isothiazolo[3,4-d]pyrimidine scaffold directly enables access to the most potent KDR‑inhibitory chemotype identified in this comparative study, avoiding the risk of investing in an isoxazolo core that failed to generate high‑affinity leads.
- [1] Ji Z, Ahmed AA, Albert DH, et al. Isothiazolopyrimidines and isoxazolopyrimidines as novel multi-targeted inhibitors of receptor tyrosine kinases. Bioorg Med Chem Lett. 2006;16(16):4326-4330. PMID: 16735117. View Source
